1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a dimethylpyrazolyl group, and a purine dione core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro groups.
Synthesis of the Pyrazolyl Intermediate: The next step involves the formation of the pyrazolyl ring through cyclization reactions using appropriate precursors.
Coupling Reactions: The dichlorobenzyl and pyrazolyl intermediates are then coupled under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of certain diseases.
Industry: It can be utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: shares similarities with other purine derivatives and pyrazolyl compounds.
Other Purine Derivatives: Compounds such as caffeine and theobromine have similar purine cores but differ in their substituents.
Pyrazolyl Compounds: Similar compounds include various pyrazole-based drugs and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-5-26-16-17(23-19(26)28-12(3)8-11(2)24-28)25(4)20(30)27(18(16)29)10-13-6-7-14(21)15(22)9-13/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURLGHBVHDDYMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.